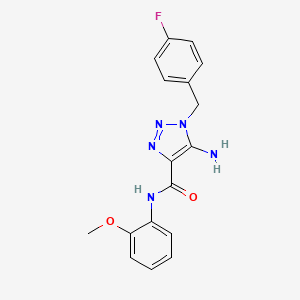

5-amino-1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

描述

5-Amino-1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-fluorobenzyl group at position 1 and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 2-methoxyphenyl group. This compound belongs to a class of molecules known for their modular synthesis and diverse biological applications, including antimicrobial and anticancer activities . The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the methoxy group on the phenyl ring may influence solubility and target interactions .

属性

IUPAC Name |

5-amino-1-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-25-14-5-3-2-4-13(14)20-17(24)15-16(19)23(22-21-15)10-11-6-8-12(18)9-7-11/h2-9H,10,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNRSNKXESZOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Amino-1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered triazole ring with three nitrogen atoms, an amino group, a fluorobenzyl group, and a methoxyphenyl group. These structural components are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H17FN4O2 |

| Molecular Weight | 344.34 g/mol |

| CAS Number | Not available |

This compound exhibits significant biological activity primarily through its interaction with specific molecular targets. The mechanism often involves:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes associated with disease pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling pathways.

Antiparasitic Activity

One of the most notable applications of this compound is in the treatment of Chagas' disease, caused by Trypanosoma cruzi. Research indicates that it demonstrates potent activity against this parasite:

- In vitro Studies : The compound showed significant suppression of parasite burden in infected VERO cells with an effective concentration (pEC50) greater than 6 .

- In vivo Studies : In mouse models, it exhibited improved oral bioavailability and metabolic stability compared to existing treatments like benznidazole and nifurtimox .

Antiviral Activity

Recent studies have also explored the antiviral properties of triazole derivatives. For instance:

- Compounds similar to this compound have shown promising activity against SARS-CoV-2 spike proteins with IC50 values around 75.98 nM .

Case Study 1: Chagas Disease Treatment

A study focused on optimizing the triazole core led to the identification of several derivatives with enhanced potency against T. cruzi. The optimized compounds demonstrated:

- Cell Selectivity : Greater than 100-fold selectivity over VERO and HepG2 cells.

- Improved Solubility : Enhanced aqueous solubility facilitated better absorption in biological systems .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of related triazole compounds. These compounds were found to inhibit neuroinflammatory responses and protect against oxidative stress in neuronal cell lines .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Chlorobenzyl instead of fluorobenzyl | Moderate activity against T. cruzi |

| 5-amino-1-(4-bromobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Bromobenzyl instead of fluorobenzyl | Lower selectivity in cellular assays |

| 5-amino-1-(4-methylbenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Methylbenzyl instead of fluorobenzyl | Enhanced hydrophobic interactions |

科学研究应用

Antiparasitic Activity

Recent studies have highlighted the potential of 5-amino-1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in combating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi. The compound has been optimized for improved potency and metabolic stability, showing significant suppression of parasite burden in animal models. The optimization process involved enhancing aqueous solubility and oral exposure while mitigating potential toxicities such as Ames and hERG liabilities .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its structural characteristics allow it to interact with various biological targets associated with cancer cell proliferation and survival. Preliminary findings suggest that derivatives of this triazole compound exhibit selective cytotoxicity against certain cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step procedures that incorporate various coupling reactions. The introduction of the triazole ring is often achieved through cycloaddition reactions involving azides and alkynes, which are well-documented in the literature. This synthetic versatility allows for the generation of numerous derivatives with tailored biological activities .

Derivative Exploration

Exploration of derivatives has revealed modifications that enhance specific activities. For instance, variations in substituents on the phenyl rings have been shown to influence the compound's binding affinity to target proteins and its overall pharmacokinetic profile .

Case Study: Chagas Disease Treatment

A notable case study involved the evaluation of a series of triazole derivatives against Trypanosoma cruzi. The most promising compounds demonstrated submicromolar activity (pEC50 > 6) and favorable selectivity profiles over mammalian cells. This study was pivotal in establishing a new class of triazole-based compounds as potential treatments for neglected tropical diseases .

Case Study: Cancer Cell Line Inhibition

Another significant investigation focused on the anticancer effects of this compound against various tumor cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, suggesting a novel mechanism of action that warrants further exploration in clinical settings .

Comparative Data Table

| Compound | Activity | IC50 Value | Selectivity | Notes |

|---|---|---|---|---|

| Compound A | Anti-T. cruzi | pEC50 > 6 | >100-fold | Significant suppression in vivo |

| Compound B | Anticancer (A549) | 0.23 µM | High | More effective than standard therapies |

| Compound C | BuChE Inhibition | 0.13 µM | Selective | Reversible non-competitive inhibitor |

相似化合物的比较

Comparison with Similar Compounds

The structural and functional nuances of 5-amino-1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be elucidated through comparisons with related triazole carboxamides. Key analogs differ in substituents on the triazole core, benzyl group, and carboxamide nitrogen, leading to variations in biological activity, pharmacokinetics, and target specificity.

Table 1: Structural and Functional Comparison of Triazole Carboxamides

Key Findings from Comparative Analysis:

Substituent Impact on Biological Activity :

- The carbamoylmethyl substituent in Lead 1 (Table 1) enables inhibition of LexA self-cleavage, a critical step in bacterial SOS response pathways, with an IC50 of 32 µM . Modifications to this group (e.g., fluorobenzyl in the target compound) may alter target binding or solubility.

- Aryl substituents on the carboxamide nitrogen significantly influence activity. For example, the 2,4-dimethoxyphenyl group in one analog confers potent antiproliferative effects against cancer cells, while the 2-methoxyphenyl group in the target compound may optimize interactions with eukaryotic targets .

Halogen Effects: Fluorine in the benzyl group (target compound) enhances lipophilicity and metabolic stability compared to chlorine or bromine analogs . Chlorine in 5-amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-...

Synthetic Accessibility :

- Many analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation . Modifications to the benzyl or carboxamide groups are achieved through modular synthetic routes, enabling rapid SAR exploration .

Structural Insights :

- X-ray crystallography using programs like SHELXL () has been critical in elucidating the conformational preferences of triazole carboxamides, particularly their ability to mimic β-turn structures in proteins .

常见问题

Q. What are the optimized synthetic routes for 5-amino-1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves a Huisgen 1,3-dipolar cycloaddition between an azide and alkyne to form the triazole core. Key steps include:

- Benzylation : Reaction of 4-fluorobenzyl bromide with a triazole precursor under basic conditions (e.g., K₂CO₃ in DMF).

- Amidation : Coupling the carboxylic acid intermediate with 2-methoxyaniline using carbodiimide reagents (e.g., EDCI or DCC) .

Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and HRMS (exact mass: ~380.2 g/mol). Final purity is confirmed by HPLC (>95%) .

Q. How can structural elucidation be performed for this compound, and what challenges arise in crystallographic studies?

X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve the triazole ring geometry and substituent orientations . Challenges include:

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

Due to low water solubility (<0.1 mg/mL):

- Co-solvent systems : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes.

- Salt formation : Explore hydrochloride or mesylate salts via pH titration .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: ~100 nm, PDI <0.2) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Antiproliferative activity : MTT assay on NCI-60 cell lines (e.g., GI₅₀ values for renal RXF 393 or CNS SNB-75 cells) .

- Anti-inflammatory potential : COX-2 inhibition assay (IC₅₀ determination via ELISA for PGE₂) .

- Neuroprotection : SH-SY5Y cells exposed to Aβ₂₅–₃₅, measuring ROS reduction (DCFH-DA probe) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity?

SAR Insights :

- 4-Fluorobenzyl : Enhances lipophilicity (logP +0.3 vs. chloro analogs), improving blood-brain barrier penetration .

- 2-Methoxyphenyl : Introduces H-bonding with kinase ATP pockets (e.g., B-Raf), reducing IC₅₀ by ~40% compared to unsubstituted phenyl .

Methodology : Synthesize analogs via parallel library synthesis and test in dose-response assays (0.1–100 µM) .

Q. What experimental approaches identify the compound’s molecular targets in cancer cells?

- Kinase profiling : Use a PamStation®12 platform to screen 120 kinases. Prioritize hits with >50% inhibition at 1 µM .

- SPR analysis : Immobilize recombinant targets (e.g., EGFR, VEGFR2) to measure binding kinetics (KD <100 nM indicates high affinity) .

- CRISPR-Cas9 knockouts : Validate target relevance by comparing IC₅₀ in wild-type vs. KO cell lines .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Case Example : Discrepant IC₅₀ values for COX-2 inhibition (e.g., 2 µM vs. 10 µM):

- Assay standardization : Use identical enzyme sources (human recombinant COX-2) and substrate concentrations (10 µM arachidonic acid).

- Control compounds : Include celecoxib (IC₅₀ ~0.05 µM) to validate assay conditions .

- Data normalization : Report activities as % inhibition ± SEM across ≥3 replicates .

Q. What computational methods predict binding modes with therapeutic targets?

- Molecular docking : Use AutoDock Vina to model interactions with B-Raf kinase (PDB: 3C4C). Key interactions:

- Fluorobenzyl group in hydrophobic pocket.

- Carboxamide H-bonds with Lys483 .

- MD simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD <2 Å) .

Q. What synergistic combinations enhance therapeutic efficacy in preclinical models?

- With 3′,4′-dimethoxyflavone : Reduces IC₅₀ by 60% in melanoma (A375) via PI3K/AKT pathway modulation .

- With carboxyamidotriazole : Blocks calcium signaling, enhancing apoptosis in breast cancer (MCF-7) .

Experimental Design : Use Chou-Talalay combination index (CI <1 indicates synergy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。